3-(Methylthio)butanal

Description

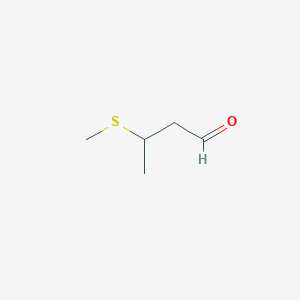

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBDFIPMWRKPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864696 | |

| Record name | 3-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with green, musky, buchu odour | |

| Record name | 3-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

63.00 to 65.00 °C. @ 10.00 mm Hg | |

| Record name | 3-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | 3-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-1.003 | |

| Record name | 3-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16630-52-7 | |

| Record name | 3-(Methylthio)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)butanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)BUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B27G5W046 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)butanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 3-(methylthio)butanal. Primarily utilized as a potent flavoring agent, this sulfur-containing aldehyde possesses a characteristic savory, potato-like aroma. This document consolidates key data for researchers in flavor chemistry, food science, and professionals in drug development requiring information on related small molecules. All quantitative data is presented in structured tables, and a detailed synthesis methodology is provided.

Chemical Structure and Identification

This compound, also known as 3-methylsulfanylbutanal, is a chiral aldehyde. The molecule features a methylthio group attached to the third carbon of a butanal chain.

Chemical Structure Diagram:

Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(methylsulfanyl)butanal[1] |

| Synonyms | 3-(Methylthio)butyraldehyde, Potato butyraldehyde[1] |

| CAS Number | 16630-52-7[1] |

| Molecular Formula | C₅H₁₀OS[1] |

| Molecular Weight | 118.20 g/mol [1] |

| SMILES | CC(SC)CC=O |

| InChI | InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor profile.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Green, musky, potato-like | [2] |

| Boiling Point | 62-64 °C at 10 mmHg | |

| Density | 1.001 g/mL at 25 °C | |

| Refractive Index | n20/D 1.476 | |

| Vapor Pressure | 60 mmHg at 20 °C | |

| Vapor Density | 4.1 (vs air) | |

| Solubility | Soluble in chloroform and ethyl acetate. | [3] |

Synthesis

The primary method for the synthesis of this compound is the Michael addition of methanethiol to crotonaldehyde.[3] This reaction is typically catalyzed by a base.

Synthesis Workflow:

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Crotonaldehyde

-

Methanethiol

-

Piperidine or Copper(II) acetate (catalyst)

-

An appropriate solvent (e.g., a non-protic solvent)

-

Reaction vessel equipped with a stirrer, cooling bath, and a means to handle methanethiol (a gas at room temperature)

Procedure:

-

The corresponding unsaturated aldehyde (crotonaldehyde) is cooled to -20°C in a suitable reaction vessel.[3]

-

A catalytic amount of piperidine or copper acetate is added to the cooled crotonaldehyde.[3]

-

Methanethiol is then slowly added to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred at low temperature until completion, which can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching the catalyst, washing with brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | t | 1H | Aldehyde proton (-CHO) |

| ~3.2 | m | 1H | Methine proton (-CH(S)-) |

| ~2.7 | m | 2H | Methylene protons (-CH₂-CHO) |

| ~2.1 | s | 3H | Methylthio protons (-S-CH₃) |

| ~1.3 | d | 3H | Methyl protons (-CH(CH₃)-) |

Note: Approximate chemical shifts and multiplicities are based on typical values for similar structures and publicly available spectra. Actual values may vary slightly.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~202 | Aldehyde carbon (-CHO) |

| ~49 | Methylene carbon (-CH₂-CHO) |

| ~37 | Methine carbon (-CH(S)-) |

| ~21 | Methyl carbon (-CH(CH₃)-) |

| ~14 | Methylthio carbon (-S-CH₃) |

Note: Approximate chemical shifts are based on typical values for similar structures and publicly available spectra. Actual values may vary slightly.

Table 5: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 118 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - SCH₃]⁺ |

| 61 | High | [CH₃SCHCH₃]⁺ |

| 47 | High | [CH₃S]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aldehydes and thioethers.

Table 6: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1450 | Medium | C-H bend (alkane) |

| ~690 | Medium | C-S stretch |

Note: Approximate peak positions are based on characteristic vibrational frequencies for the functional groups present.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that this compound is directly involved in specific signaling pathways relevant to drug development. Its primary biological relevance is as a flavoring agent in the food industry.[1] Toxicological studies have been conducted to establish its safety for consumption at specified levels. As a reactive aldehyde, it may participate in non-specific biological interactions at high concentrations, but specific signaling pathway modulation has not been reported in the scientific literature.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1] Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and spectral characteristics of this compound. The provided data and protocols offer a valuable resource for researchers and professionals working with this compound or related small molecules. While its primary application is in the flavor industry, the comprehensive chemical data presented herein can serve as a foundation for further investigation into its properties and potential applications.

References

In-Depth Technical Guide: 3-(Methylthio)butanal (CAS 16630-52-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, with the CAS number 16630-52-7, is a sulfur-containing aldehyde notable for its distinct sensory characteristics and its utility as a chemical intermediate. It is recognized for its potent aroma, often described as having notes of potato chips, green, musky, and buchu.[1] This compound is primarily utilized in the flavor and fragrance industry to impart savory and complex notes to a variety of food products and perfumes.[1][2] Beyond its sensory applications, this compound serves as a key starting material in the synthesis of agrochemicals, most notably the insecticide Sulfoxaflor.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and known biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings. The compound is a colorless to light yellow liquid and is sensitive to air.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀OS | [1] |

| Molecular Weight | 118.20 g/mol | [5] |

| CAS Number | 16630-52-7 | [5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Green, musky, buchu, potato chip | [1][3] |

| Boiling Point | 62-64 °C at 10 mmHg | [1][5] |

| Density | 1.001 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.476 | [1][5] |

| Vapor Pressure | 60 mmHg at 20 °C | [1][5] |

| Vapor Density | 4.1 (vs air) | [1][5] |

| Flash Point | 144 °F (62.2 °C) | [1] |

| Solubility | Soluble in chloroform and ethyl acetate | [3] |

| Purity (typical) | ≥96% | [5] |

| Major Impurity | <4% 2-butenal | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the Michael addition of methanethiol to crotonaldehyde. This reaction is typically catalyzed by a base, such as piperidine or copper acetate.[3] The reaction mixture is generally cooled to -20°C before the addition of the catalyst.[3]

An alternative, patented method for its production is through an oxo process.[3]

For laboratory-scale synthesis, the following general protocol can be adapted:

Experimental Protocol: Synthesis of this compound

Materials:

-

Crotonaldehyde

-

Methanethiol (or a suitable precursor like sodium methylthiolate)

-

Piperidine or Copper (II) acetate (catalyst)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve crotonaldehyde in the anhydrous solvent.

-

Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add methanethiol to the cooled solution while maintaining the temperature.

-

Add a catalytic amount of piperidine or copper (II) acetate to the reaction mixture.

-

Allow the reaction to stir at -20°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Analytical Methodologies

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound, especially in complex matrices like food and beverages.

General GC-MS Protocol:

-

Sample Preparation: For food samples, a headspace solid-phase microextraction (HS-SPME) method is often employed to extract and concentrate the volatile analyte.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The resulting mass spectrum can be compared to reference spectra in databases like NIST for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound.

¹H NMR (Proton NMR):

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

A doublet corresponding to the methyl protons adjacent to the chiral center.

-

A singlet for the methyl protons of the methylthio group.

-

A multiplet for the methine proton at the chiral center.

-

A multiplet for the methylene protons adjacent to the aldehyde group.

-

A triplet for the aldehydic proton.

-

¹³C NMR (Carbon-13 NMR):

-

Solvent: Chloroform-d (CDCl₃).

-

Expected Chemical Shifts (δ):

-

A peak for the methyl carbon of the methylthio group.

-

A peak for the methyl carbon adjacent to the chiral center.

-

A peak for the methylene carbon.

-

A peak for the methine carbon at the chiral center.

-

A downfield peak for the carbonyl carbon of the aldehyde.

-

Applications and Biological Relevance

Flavor and Fragrance Industry

This compound is a widely used flavoring agent, valued for its ability to impart savory, potato-like, and slightly sulfurous notes to foods. It is a key component in the flavor profiles of many processed foods, including snacks, soups, and sauces. In the fragrance industry, it contributes to green and musky scents.

Chemical Synthesis

A significant industrial application of this compound is its role as a precursor in the synthesis of the insecticide Sulfoxaflor. Sulfoxaflor is a systemic insecticide that is effective against a broad spectrum of sap-feeding insects. The synthesis involves a multi-step process where the butanal moiety is used to construct the core structure of the final product.

The synthesis of a key intermediate for Sulfoxaflor starting from this compound is depicted in the following workflow:

Caption: Synthesis of a Sulfoxaflor intermediate from this compound.

Biological Activity

The known biological activity of this compound is primarily related to its interaction with taste and olfactory receptors. There is limited information available regarding its broader pharmacological or toxicological effects beyond its established use as a food additive.

One area of interest is its interaction with microbial systems. It has been noted as a substrate for reducing enzymes in Saccharomyces cerevisiae. This suggests potential for biotransformation of this aldehyde in fermentation processes, which could impact the flavor profiles of fermented foods and beverages.

Flavor Formation in Food

In food systems, this compound can be formed naturally during processing, particularly through the Strecker degradation of the amino acid methionine in the presence of a dicarbonyl compound. This reaction is a key part of the Maillard reaction, which is responsible for the development of color and flavor in cooked foods.

The general pathway for the formation of this compound via the Strecker degradation is as follows:

Caption: Formation of this compound via Strecker degradation.

Safety and Handling

This compound is classified as a flammable liquid and an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. As it is air-sensitive, storage under an inert atmosphere is recommended.

Conclusion

This compound is a versatile chemical with significant applications in the flavor and fragrance industry and as a key building block in agrochemical synthesis. Its distinct sensory properties are a result of its unique molecular structure. A thorough understanding of its chemical properties, synthesis, and analytical methods is crucial for its effective and safe use in research and industrial settings. While its primary biological role is as a flavor compound, further research into its metabolic fate and potential bioactivities could unveil new applications for this molecule.

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. potato butyraldehyde [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 96 , FG 16630-52-7 [sigmaaldrich.com]

Synonyms for 3-(Methylthio)butanal in scientific literature

An In-depth Technical Guide to 3-(Methylthio)butanal: Synonyms, Synthesis, Analysis, and Biological Relevance

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of this compound, a sulfur-containing aldehyde significant in flavor chemistry and potentially beyond. This document details its nomenclature, chemical synthesis and analysis, and its role in biological processes, particularly in the context of food science.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. A thorough understanding of these synonyms is crucial for effective literature review and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-(methylsulfanyl)butanal | PubChem[1] |

| CAS Number | 16630-52-7 | PubChem[1] |

| FEMA Number | 3374 | PubChem[1] |

| Common Synonyms | 3-(Methylthio)butyraldehyde | PubChem[1] |

| Potato butyraldehyde | PubChem[1] | |

| 3-(Methylsulfanyl)butanal | PubChem[1] | |

| beta-(Methylthio)butyraldehyde | PubChem[1] | |

| Depositor-Supplied Synonyms | Butanal, 3-(methylthio)- | PubChem[1] |

| 3-METHYLSULFANYLBUTYRALDEHYDE | PubChem[1] | |

| Other Identifiers | EC Number: 240-678-7 | PubChem[1] |

| UNII: 1B27G5W046 | PubChem[1] | |

| ChEBI ID: CHEBI:173459 | PubChem[1] | |

| HMDB ID: HMDB0041491 | PubChem[1][2] | |

| JECFA Number: 467 | PubChem[1] |

Chemical Formation and Synthesis

The characteristic savory and potato-like aroma of this compound is often associated with cooked foods. Its formation is primarily attributed to the Strecker degradation of the amino acid methionine during thermal processing.

Strecker Degradation of Methionine

The Strecker degradation is a key reaction in the Maillard reaction cascade, responsible for the formation of many flavor compounds. It involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid. In the case of methionine, this aldehyde is methional (3-(methylthio)propanal), which can be conceptually related to this compound. The generally accepted mechanism involves the formation of a Schiff base, followed by decarboxylation and hydrolysis.

Laboratory Synthesis

While detailed protocols for the direct synthesis of this compound are not abundant in readily available literature, a plausible synthetic route can be derived from established organic chemistry principles and methods for analogous compounds. One such approach involves the Michael addition of methanethiol to crotonaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

Crotonaldehyde

-

Methanethiol (or sodium thiomethoxide)

-

Piperidine or copper acetate (catalyst)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve crotonaldehyde (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the reaction mixture to -20°C using a suitable cooling bath.

-

Slowly add a solution of methanethiol (1.1 equivalents) in anhydrous diethyl ether to the cooled crotonaldehyde solution via the dropping funnel.

-

Add a catalytic amount of piperidine or copper acetate to the reaction mixture.

-

Allow the reaction to stir at -20°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized or extracted this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound, especially in complex matrices such as food samples.

Experimental Protocol: GC-MS Analysis of this compound in a Food Matrix

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Homogenize the food sample.

-

Place a known amount of the homogenized sample into a headspace vial.

-

Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C (splitless mode).

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis:

-

Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantify the compound using the peak area ratio of the analyte to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. While specific spectral data for this compound was not found in the provided search results, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR (in CDCl₃):

-

A doublet for the methyl group adjacent to the chiral center.

-

A singlet for the methyl group attached to the sulfur atom.

-

A multiplet for the methine proton at the chiral center.

-

A multiplet for the methylene protons adjacent to the aldehyde group.

-

A triplet for the aldehyde proton.

Expected ¹³C NMR (in CDCl₃):

-

A signal for the methyl carbon adjacent to the chiral center.

-

A signal for the methyl carbon attached to the sulfur atom.

-

A signal for the methine carbon at the chiral center.

-

A signal for the methylene carbon adjacent to the aldehyde group.

-

A downfield signal for the carbonyl carbon of the aldehyde group.

Biological Significance and Signaling Pathways

The primary biological relevance of this compound lies in its role as a potent aroma compound, contributing significantly to the flavor profile of various foods. Its perception is mediated by the olfactory system.

Olfactory Signaling Pathway

The sense of smell, or olfaction, is initiated by the binding of volatile odorant molecules to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific OR that binds this compound has not been definitively identified in the provided search results, the general mechanism of olfactory signal transduction is well-established.

Steps in the Olfactory Signaling Cascade:

-

Binding: this compound, as a volatile odorant, binds to a specific olfactory receptor (a GPCR) on the surface of an olfactory sensory neuron.

-

G-protein Activation: This binding induces a conformational change in the receptor, which in turn activates a specialized G-protein, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization: The opening of these channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission: This electrical signal is then transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is processed, leading to the perception of the specific aroma.

Conclusion

This compound is a molecule of significant interest, particularly in the field of food chemistry, due to its contribution to the desirable savory flavors of many cooked products. A comprehensive understanding of its various names, formation through the Strecker degradation, and methods for its synthesis and analysis are essential for researchers in this area. While its primary known biological role is as an odorant that stimulates the olfactory system, further research may uncover other physiological activities. The detailed protocols and pathways presented in this guide provide a solid foundation for professionals engaged in the study and application of this and related flavor compounds.

References

The Sensory Significance of a Subtle Sulfur Compound: A Technical Guide to 3-(Methylthio)butanal in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, a volatile sulfur compound (VSC), plays a pivotal, albeit often subtle, role in the aroma profiles of a diverse range of food products. While frequently associated with savory, potato-like, and sulfury notes, its sensory impact is highly concentration-dependent and can contribute to both desirable flavors and off-notes. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various foods, its biosynthetic origins, and the analytical methodologies employed for its quantification.

Natural Occurrence and Concentration in Foods

This compound has been identified as a key aroma constituent in a variety of food matrices, including fermented products, fruits, and vegetables. Its formation is often linked to microbial activity and thermal processing. The following table summarizes the reported concentrations of this compound in different foods. Due to the challenges in quantifying trace volatile compounds, the reported values can vary significantly based on the food matrix, processing conditions, and analytical methodology employed.

| Food Category | Specific Food | Concentration Range | Reference(s) |

| Dairy | Cheese (various types) | Present (qualitative) | [1] |

| Beverages | Alcohol-Free Beer | Present (qualitative) | [2] |

| Beer | Present (qualitative) | [3] | |

| Fruits | Tropical Fruits | Present (qualitative) | [4] |

| Processed Foods | Potato Chips | Present (qualitative) | [5] |

| Condiments & Pickles | Up to 2 ppm (as a flavoring agent) | [5] |

Note: Quantitative data for this compound is not extensively available in the public domain. The table reflects its qualitative identification in various food products and its approved usage levels as a flavoring agent. Further research is needed to establish precise concentration ranges in a wider variety of foods.

Biosynthesis of this compound: The Ehrlich Pathway

The primary route for the formation of this compound in many fermented foods and beverages is the Ehrlich pathway, a catabolic process involving the conversion of amino acids to higher alcohols and aldehydes.[6][7][8][9] In the case of this compound, the precursor amino acid is likely a sulfur-containing one, such as methionine or a structurally similar amino acid like leucine.

The pathway involves a three-step enzymatic conversion:

-

Transamination: The amino group of the precursor amino acid is transferred to an α-keto acid (commonly α-ketoglutarate), resulting in the formation of the corresponding α-keto acid of the precursor and glutamate. This reaction is catalyzed by aminotransferases.

-

Decarboxylation: The newly formed α-keto acid is then decarboxylated by a decarboxylase enzyme, releasing carbon dioxide and forming the corresponding aldehyde with one less carbon atom.

-

Reduction/Oxidation: The resulting aldehyde, in this case, this compound, can then be further metabolized. It can be reduced to its corresponding alcohol, 3-(methylthio)butanol, by an alcohol dehydrogenase, or oxidized to its corresponding carboxylic acid. The balance between the alcohol and aldehyde is dependent on the redox state of the environment.

Experimental Protocols for the Analysis of this compound

The analysis of volatile sulfur compounds like this compound in complex food matrices presents significant challenges due to their low concentrations, high volatility, and potential for matrix interference. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for their analysis.[10][11][12][13][14] For sensory evaluation, Gas Chromatography-Olfactometry (GC-O) is the method of choice.[15][16][17]

Protocol 1: Quantitative Analysis using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in food samples. Optimization of parameters is crucial for different food matrices.

1. Sample Preparation:

-

Solid Samples (e.g., cheese, fruits): Homogenize a representative portion of the sample (e.g., 1-5 g). For dry samples, reconstitution with a specific volume of deionized water may be necessary.

-

Liquid Samples (e.g., beer, juice): Use a defined volume of the liquid sample (e.g., 5-10 mL). Dilution with deionized water may be required for samples with high sugar or ethanol content to improve analyte partitioning into the headspace.[10]

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time) to each sample for accurate quantification.

-

Matrix Modification: Add a salt (e.g., NaCl, typically 20-30% w/v) to the sample vial to increase the ionic strength of the aqueous phase, which enhances the volatility of the analytes ("salting-out" effect).[10]

-

Place the prepared sample in a headspace vial (e.g., 20 mL) and seal it with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatility compounds, including sulfur compounds.[10][11]

-

Equilibration: Incubate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-20 minutes) with agitation to allow for the equilibration of volatiles between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation to allow for the adsorption of the analytes onto the fiber coating.

3. GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220-250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Detection Mode: The mass spectrometer can be operated in full scan mode for qualitative identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds. For this compound, characteristic ions would be selected for monitoring.

-

4. Quantification:

-

Generate a calibration curve using standard solutions of this compound at various concentrations, each containing the same amount of the internal standard as the samples.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory-Directed Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the odor-active compounds in a sample by having a trained sensory panel sniff the effluent from the GC column.

1. Sample Preparation and HS-SPME-GC:

-

Follow the same sample preparation and HS-SPME-GC procedures as described in Protocol 1.

2. Olfactometry Detection:

-

Effluent Splitting: The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., FID or MS) and the other to a heated sniffing port.

-

Sniffing Port: The sniffing port is designed to deliver the column effluent to the assessor's nose in a humidified air stream to prevent nasal dehydration.

-

Sensory Evaluation: A trained panel of assessors sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each perceived aroma.

-

Data Recording: Specialized software is often used to record the sensory data in real-time, creating an "aromagram" that can be aligned with the chromatogram from the conventional detector.

3. Identification of Odor-Active Compounds:

-

By comparing the retention times of the perceived odors in the aromagram with the peaks in the chromatogram (and the corresponding mass spectra if using a GC-MS), the compounds responsible for specific aromas can be identified.

Conclusion

This compound is a significant, yet complex, contributor to the flavor profiles of many foods. Its formation through the Ehrlich pathway highlights the crucial role of microbial metabolism in flavor development, particularly in fermented products. The analytical techniques of HS-SPME-GC-MS and GC-O provide powerful tools for the quantification and sensory characterization of this potent aroma compound. A deeper understanding of the natural occurrence and formation of this compound will enable food scientists and developers to better control and optimize the flavor of a wide range of food products. Further research is warranted to establish a more comprehensive quantitative database of its presence in various foodstuffs.

References

- 1. researchgate.net [researchgate.net]

- 2. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. potato butyraldehyde [thegoodscentscompany.com]

- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Major contribution of the Ehrlich pathway for 2-phenylethanol/rose flavor production in Ashbya gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [yeastgenome.org]

- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 15. researchgate.net [researchgate.net]

- 16. pfigueiredo.org [pfigueiredo.org]

- 17. pubs.acs.org [pubs.acs.org]

Formation Pathways of 3-(Methylthio)butanal in Thermal Processing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal is a potent sulfur-containing flavor compound that imparts characteristic savory, meaty, and potato-like aromas to a variety of thermally processed foods, including cooked meats, savory snacks, and soups. Its formation is intricately linked to the complex network of chemical reactions that occur during heating, primarily the Maillard reaction and the associated Strecker degradation of amino acids. Understanding the formation pathways of this compound is crucial for controlling and optimizing the flavor profiles of food products, as well as for identifying potential off-flavors. This technical guide provides a comprehensive overview of the proposed formation pathways of this compound, supported by available scientific evidence. It also details experimental protocols for its analysis and presents quantitative data where available.

Core Formation Pathways

The formation of this compound during thermal processing is believed to occur through several interconnected pathways, primarily involving the interaction of sulfur-containing amino acids with products of the Maillard reaction. The two principal precursors are the amino acids methionine , which provides the methylthio group, and leucine , which contributes the branched four-carbon backbone.

Strecker Degradation of Methionine and Subsequent Reactions

The Strecker degradation is a key reaction in the Maillard pathway, involving the reaction of an α-amino acid with a dicarbonyl compound (formed from sugar degradation) to produce an aldehyde with one less carbon atom than the parent amino acid.

The Strecker degradation of methionine yields methional (3-(methylthio)propanal), a closely related and potent aroma compound itself.[1][2]

Reaction Scheme: Methionine + α-Dicarbonyl → Methional + α-Aminoketone + CO₂

While methional has a three-carbon aldehyde chain, this compound has a four-carbon chain. Therefore, a subsequent reaction is necessary to add the extra carbon atom. One proposed mechanism involves the reaction of methional with an enamine or enolate derived from another aldehyde, such as acetaldehyde, which is also a common product of the Maillard reaction. However, direct evidence for this specific pathway is limited in the current literature.

Strecker Degradation of Leucine and Subsequent Sulfur Addition

Another plausible pathway involves the initial formation of the carbon skeleton of this compound from the amino acid leucine . The Strecker degradation of leucine produces 3-methylbutanal , which possesses the characteristic branched four-carbon structure.[3][4]

Reaction Scheme: Leucine + α-Dicarbonyl → 3-Methylbutanal + α-Aminoketone + CO₂

The subsequent addition of a methylthio group to 3-methylbutanal is the critical step in this pathway. This is hypothesized to occur through the reaction with a sulfur-containing compound, such as methanethiol (CH₃SH) . Methanethiol is a known degradation product of methionine and can be formed during thermal processing.[5][6] The reaction could proceed via a nucleophilic addition of methanethiol to the double bond of an α,β-unsaturated aldehyde formed from 3-methylbutanal, or through a radical-mediated reaction.

Combined Interaction of Methionine and Leucine Degradation Products

It is highly probable that the formation of this compound involves a complex interplay between the degradation products of both methionine and leucine. For instance, α-keto-γ-(methylthio)butyric acid (KMBA), an intermediate in the catabolism of methionine, could potentially interact with intermediates from the degradation of leucine.[7]

A proposed, though not definitively proven, pathway involves the reaction of an intermediate from leucine degradation, such as α-ketoisocaproic acid, with a sulfur donor derived from methionine.

Visualizing the Formation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed formation pathways of this compound.

Quantitative Data

Currently, there is a limited amount of specific quantitative data available in the literature detailing the formation of this compound under various thermal processing conditions. However, the formation of Strecker aldehydes, in general, is known to be influenced by several factors:

-

Temperature and Time: Higher temperatures and longer processing times generally lead to an increased formation of Strecker aldehydes, up to a certain point where degradation may occur.

-

pH: The rate of the Maillard reaction and Strecker degradation is pH-dependent, with optimal formation often occurring in the pH range of 5-7.[8]

-

Precursor Concentration: The concentration of precursor amino acids (methionine and leucine) and reducing sugars will directly impact the yield of this compound.

-

Water Activity (a_w): Water activity plays a complex role, with intermediate a_w values often favoring the Maillard reaction.

The following table summarizes the general influence of these factors on the formation of Strecker aldehydes, which can be extrapolated to the formation of this compound.

| Factor | Influence on Strecker Aldehyde Formation |

| Temperature | Increases with temperature (up to a point) |

| Time | Increases with processing time (up to a point) |

| pH | Optimal formation typically between pH 5 and 7 |

| Precursor Concentration | Increases with higher precursor concentrations |

| Water Activity (a_w) | Generally favored at intermediate a_w values |

Experimental Protocols

The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Key Experiment: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS

Objective: To extract, identify, and quantify this compound from a thermally processed food sample.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the food sample (e.g., 1-5 g).

-

Transfer the homogenized sample into a headspace vial (e.g., 20 mL).

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

-

If necessary, add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed headspace vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.[9]

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A typical program might be: start at 40 °C, hold for 2 minutes, ramp to 250 °C at a rate of 5-10 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the concentration of this compound by creating a calibration curve using standard solutions of the analyte and the internal standard.

-

Conclusion

The formation of this compound in thermally processed foods is a complex process primarily driven by the Maillard reaction and Strecker degradation. The key precursors are the amino acids methionine and leucine, which provide the sulfur-containing group and the branched carbon skeleton, respectively. While the exact reaction mechanisms are still under investigation, the available evidence points towards the interaction of degradation products from these two amino acids. Further research, particularly model system studies and isotopic labeling experiments, is needed to fully elucidate the intricate formation pathways of this important flavor compound. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling better control over the flavor development in thermally processed foods.

References

- 1. benchchem.com [benchchem.com]

- 2. Methional - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methanethiol - Wikipedia [en.wikipedia.org]

- 6. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. openpub.fmach.it [openpub.fmach.it]

The Pivotal Role of 3-(Methylthio)butanal in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, generates a complex array of compounds that define the sensory profiles of thermally processed foods. Among these, sulfur-containing volatiles play a critical role, often possessing low odor thresholds and contributing potent savory and meaty aromas. This technical guide provides an in-depth examination of 3-(methylthio)butanal, a key flavor compound formed during the Maillard reaction. This document elucidates its formation via the Strecker degradation of methionine, its contribution to food flavor, and the analytical methodologies for its characterization. Furthermore, it explores the impact of processing conditions on its formation, its degradation pathways, and available toxicological data. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in food science, flavor chemistry, and related fields.

Introduction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] This complex cascade of reactions is responsible for the desirable color and flavor of a wide variety of cooked foods, including baked bread, roasted coffee, and grilled meats.[2] A crucial branch of the Maillard reaction is the Strecker degradation of amino acids, which leads to the formation of potent aroma compounds known as Strecker aldehydes.[2][3]

This compound, also known as β-(methylthio)butyraldehyde, is a sulfur-containing Strecker aldehyde that imparts characteristic savory, potato-like, and green vegetable notes to food systems.[4][5] Its presence, even at low concentrations, can significantly influence the overall flavor profile. Understanding the mechanisms of its formation and the factors that control its concentration is paramount for the food industry in tailoring desirable flavor profiles and for researchers investigating the intricate chemistry of the Maillard reaction.

Formation of this compound in the Maillard Reaction

The primary pathway for the formation of this compound is the Strecker degradation of the essential amino acid methionine.[2][6] This reaction is initiated by the interaction of methionine with an α-dicarbonyl compound, which is an intermediate product of the Maillard reaction.[2]

The generally accepted mechanism proceeds as follows:

-

Schiff Base Formation: The amino group of methionine undertakes a nucleophilic attack on a carbonyl group of an α-dicarbonyl compound (e.g., glyoxal, methylglyoxal), leading to the formation of a Schiff base.[2]

-

Decarboxylation: The Schiff base intermediate undergoes decarboxylation, releasing carbon dioxide.

-

Hydrolysis: The subsequent hydrolysis of the resulting imine yields this compound and an α-aminoketone.[2]

Caption: Formation of this compound via Strecker Degradation.

Factors Influencing the Formation of this compound

The yield of this compound in the Maillard reaction is influenced by several factors, including temperature, pH, and the concentration of precursors.

Temperature

Temperature is a critical factor in the Maillard reaction and, consequently, in the formation of Strecker aldehydes.[7] Higher temperatures generally accelerate the rate of the Maillard reaction, leading to an increased formation of α-dicarbonyl intermediates and subsequently, a higher yield of this compound.[8] However, excessively high temperatures can also lead to the degradation of the formed aldehyde.

pH

The pH of the reaction medium significantly impacts the Maillard reaction. The Strecker degradation is known to be favored under acidic conditions. Studies on related sulfur-containing flavor compounds have shown that lower pH values (around 4.0-5.6) can enhance the formation of thiols and furanthiols.[9] While specific quantitative data for this compound is limited, it is plausible that its formation is also favored in a slightly acidic environment.

Precursor Concentration

The concentration of methionine and reducing sugars directly influences the formation of this compound. An increased availability of these precursors will generally lead to a higher yield of the target flavor compound, assuming other reaction conditions are favorable.[8]

Table 1: Influence of Processing Parameters on this compound Formation (Qualitative)

| Parameter | Effect on this compound Formation | References |

| Temperature | Increased temperature generally increases the rate of formation. | [7][8] |

| pH | Slightly acidic conditions may favor formation. | [9] |

| Precursor Concentration | Higher concentrations of methionine and reducing sugars lead to higher yields. | [8] |

Role of this compound in Food Flavor

This compound is a potent aroma compound with a low odor threshold, making it a significant contributor to the flavor of many cooked foods. Its sensory attributes are often described as:

-

Savory and Meaty: It contributes to the characteristic "meaty" notes in cooked meat products.

-

Potato-like: It is well-known for its cooked potato or potato chip aroma.[4][5]

-

Green and Vegetative: It can also impart green, cabbage-like, and vegetative nuances.[4]

Table 2: Sensory Properties of this compound

| Sensory Descriptor | Description | References |

| Odor | Green, vegetable, potato, sulfurous, musky, buchu. | [4][5] |

| Taste | Vegetative, tomato, fishy, sulfurous (at 0.2 ppm). | [4] |

| Odor Threshold | 0.2 ppb in water (for the related compound 3-methylbutanal). | [10] |

Degradation of this compound

Like many flavor compounds, this compound can degrade under certain food processing and storage conditions. While specific degradation pathways for this compound are not well-documented in the available literature, insights can be drawn from the degradation of the structurally similar compound, methional (3-(methylthio)propanal). Methional is known to decompose, particularly when exposed to heat and light, into compounds such as methanethiol and dimethyl disulfide.[6] It is plausible that this compound undergoes similar degradation, potentially leading to the loss of its characteristic flavor or the formation of other sulfur-containing off-notes.

Toxicological Information

According to available Safety Data Sheets (SDS), this compound is classified as a flammable liquid and can cause serious eye damage. It is also suspected of causing genetic defects and cancer. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Table 3: Toxicological Data for this compound

| Endpoint | Information | References |

| Acute Toxicity (Oral) | Acute toxicity estimate > 5,000 mg/kg (Calculation method). | |

| Acute Toxicity (Inhalation) | Toxic if inhaled. Acute toxicity estimate 10 mg/l (4h, vapour, Calculation method). | |

| Acute Toxicity (Dermal) | Acute toxicity estimate > 5,000 mg/kg (Calculation method). | |

| Eye Damage/Irritation | Causes serious eye damage. | |

| Mutagenicity | Suspected of causing genetic defects. | |

| Carcinogenicity | Suspected of causing cancer. | |

| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent. | [1] |

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound in complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by separation and detection using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a commonly used solvent-free technique for this purpose.[11][12]

General HS-SPME-GC-MS Protocol

-

Sample Preparation: Homogenize the food sample (e.g., beef extract). Weigh a specific amount of the homogenized sample into a headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard to the vial for quantification.

-

HS-SPME Extraction:

-

Place the vial in a heated agitator.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the sample for a defined time and at a specific temperature to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Detect and identify the compounds using a mass spectrometer.

-

Quantify this compound by comparing its peak area to that of the internal standard.

-

Caption: General workflow for HS-SPME-GC-MS analysis.

Conclusion

This compound is a significant flavor compound generated during the Maillard reaction, primarily through the Strecker degradation of methionine. Its characteristic savory, potato-like, and green vegetable notes play a crucial role in the desirable flavor profiles of many cooked foods. The formation of this aldehyde is influenced by key processing parameters such as temperature and pH. While its toxicological profile warrants careful consideration, regulatory bodies have deemed it safe at current usage levels in food flavoring. Further research is needed to fully elucidate its degradation pathways and to obtain more precise quantitative data on its formation under various food processing conditions. The methodologies outlined in this guide provide a robust framework for the analysis and understanding of this important flavor molecule.

References

- 1. This compound | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. potato butyraldehyde [thegoodscentscompany.com]

- 5. This compound = 96 , FG 16630-52-7 [sigmaaldrich.com]

- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 7. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 10. Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3-(Methylthio)butanal in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal is a volatile sulfur-containing compound that contributes to the characteristic flavor profiles of various plants and food products. While its presence is well-documented, the precise biosynthetic pathways leading to its formation in plants have remained a subject of scientific investigation. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants, moving beyond the initial hypothesis of direct glucosinolate hydrolysis to explore the more likely involvement of branched-chain amino acid metabolism. This document details the proposed enzymatic steps, potential precursors, and includes relevant experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of plant biology, biochemistry, and flavor chemistry.

Core Biosynthetic Pathway: The Ehrlich Pathway Analogue

Contrary to earlier assumptions that linked all sulfur-containing volatiles in Brassicaceae directly to glucosinolate breakdown, evidence now points towards the Ehrlich pathway as the primary route for the formation of this compound.[1][2][3][4] The Ehrlich pathway is a well-established metabolic sequence in yeast and is increasingly recognized in plants for the conversion of amino acids into fusel alcohols and aldehydes, which are significant flavor and aroma compounds.[1][2][3][4]

The biosynthesis of this compound is proposed to proceed through a series of analogous enzymatic reactions, starting from a sulfur-containing branched-chain amino acid. The key steps are:

-

Transamination: The initial step involves the removal of the amino group from a precursor amino acid by a branched-chain aminotransferase (BCAT) , yielding the corresponding α-keto acid.[5]

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase (BCKDC) to form the final aldehyde, this compound.[6]

Precursor Molecules: The Role of Sulfur-Containing Amino Acids

While methionine is a well-known precursor for sulfur-containing flavor compounds like methional via the Strecker degradation pathway, the four-carbon backbone of this compound suggests a different branched-chain amino acid as the starting material. A strong candidate for the direct precursor is a sulfur-containing analogue of leucine.

One such potential precursor is S-methyl-L-cysteine , which is known to be present in Brassica species and can be metabolized to produce volatile sulfur compounds.[7][8][9] It is hypothesized that a derivative of S-methyl-L-cysteine, or a structurally similar compound, undergoes chain elongation and subsequent transamination and decarboxylation to yield this compound.

Key Enzymes in the Biosynthetic Pathway

The specific enzymes responsible for the biosynthesis of this compound in plants have not yet been definitively identified. However, based on the proposed pathway, the following enzyme families are of significant interest:

-

Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. In Arabidopsis thaliana, several BCATs have been characterized, and some show broad substrate specificity, potentially acting on sulfur-containing amino acids.[10]

-

Branched-Chain α-Keto Acid Decarboxylases (BCKDCs): This complex is responsible for the decarboxylation of α-keto acids derived from branched-chain amino acids. The activity of this enzyme complex is a critical regulatory point in the pathway.[11]

Quantitative Data

Quantitative data on the concentration of this compound in various plant tissues is limited. However, studies on related volatile compounds in Brassica vegetables provide a framework for expected concentration ranges. The formation of volatile sulfur compounds, including thiosulfinates which can be precursors to other sulfur volatiles, has been quantified in cabbage.

| Plant Material | Compound | Concentration (µmol/g fresh weight) | Reference |

| White Cabbage | (+)-S-methyl-L-cysteine sulfoxide (SMCSO) | 3.2 - 10.2 | [9][12] |

| Red Cabbage | (+)-S-methyl-L-cysteine sulfoxide (SMCSO) | 3.9 - 10.3 | [9][12] |

Note: SMCSO is a potential precursor to volatile sulfur compounds, and its concentration may correlate with the production of downstream products like this compound. Further research is needed to establish a direct quantitative link.

Experimental Protocols

Extraction and Quantification of this compound using GC-MS

This protocol outlines a general method for the analysis of volatile compounds, including this compound, from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Sample Preparation:

-

Homogenize fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to a fine powder.

-

Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a headspace vial.

-

Add a saturated solution of calcium chloride (CaCl₂) to inhibit enzymatic activity.

-

Add an internal standard (e.g., a known concentration of a stable isotope-labeled analogue or a compound with similar chemical properties not present in the sample) for accurate quantification.

-

Seal the vial tightly with a PTFE/silicone septum.

b. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a set time (e.g., 30-60 minutes) to adsorb the volatile compounds.

c. GC-MS Analysis:

-

Desorb the adsorbed volatiles from the SPME fiber in the hot injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Detect and identify the compounds using a mass spectrometer.

-

Quantify this compound by comparing its peak area to that of the internal standard and creating a calibration curve with authentic standards.[13][14][15][16][17]

Enzyme Assays for Key Biosynthetic Steps

To identify and characterize the enzymes involved, in vitro assays can be performed using plant protein extracts or purified recombinant enzymes.

a. Branched-Chain Aminotransferase (BCAT) Activity Assay:

-

Incubate the protein sample with the putative sulfur-containing branched-chain amino acid precursor and an α-keto acid acceptor (e.g., α-ketoglutarate).

-

Monitor the formation of the new amino acid (e.g., glutamate) and the α-keto acid product over time using HPLC or a coupled enzymatic assay.

b. Branched-Chain α-Keto Acid Decarboxylase (BCKDC) Activity Assay:

-

Incubate the protein sample with the α-keto acid intermediate.

-

Measure the production of this compound using GC-MS or a colorimetric assay that detects aldehydes.

Signaling and Regulation

The regulation of the Ehrlich pathway and, by extension, the biosynthesis of this compound in plants is likely to be complex and integrated with primary metabolism. The availability of the precursor amino acid is a key control point. The expression and activity of BCAT and BCKDC enzymes are also expected to be regulated by developmental cues and environmental stresses, as these can influence the production of secondary metabolites and flavor compounds.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of the intricate connections between primary and secondary metabolism. While the Ehrlich pathway provides a strong theoretical framework, further research is required to definitively identify the specific precursor amino acid and the key enzymes involved. Future studies should focus on:

-

Metabolomic profiling of plants known to produce this compound to identify potential sulfur-containing branched-chain amino acid precursors.

-

Enzyme characterization through the expression and purification of candidate BCAT and BCKDC enzymes and assessment of their substrate specificity.

-

Genetic studies , such as the analysis of mutants deficient in specific aminotransferases or decarboxylases, to confirm their role in the in vivo production of this compound.

-

Quantitative analysis across a wider range of plant species and under different environmental conditions to understand the regulation of its production.

A deeper understanding of this biosynthetic pathway will not only enhance our knowledge of plant biochemistry but also provide opportunities for the targeted manipulation of flavor profiles in crops and the development of novel, naturally derived flavor compounds for the food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]